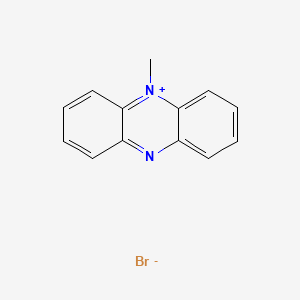

5-Methylphenazin-5-ium bromide

Description

Overview of Phenazinium Compounds: Fundamental Structures, Chemical Reactivity, and General Significance in Chemical and Biological Systems

Phenazinium compounds are a class of nitrogen-containing heterocyclic molecules built upon the core structure of phenazine (B1670421). Phenazine itself is an aromatic dibenzopyrazine, consisting of two benzene (B151609) rings fused to a central pyrazine (B50134) ring. The defining feature of phenazinium compounds is the quaternization of one of the nitrogen atoms in the phenazine nucleus, resulting in a cationic species. This positive charge is delocalized across the aromatic system, which is fundamental to the compound's reactivity. cymitquimica.comnih.gov

The chemical reactivity of phenazinium compounds is dominated by their redox-active nature. nih.gov They can readily accept and donate electrons, allowing them to exist in multiple oxidation states (cation, radical, and neutral dihydro form). This ability makes them excellent electron shuttles or mediators in a variety of chemical and biological reactions. nih.gov Their redox potential can be tuned by modifying the substituents on the phenazine core.

In biological systems, phenazine derivatives, produced by bacteria such as Pseudomonas and Streptomyces, play crucial roles in facilitating extracellular electron transfer (EET). nih.govmdpi.com This process is vital for microbial respiration and communication. Their ability to cross cell membranes and participate in redox cycling has made them a subject of intense study in microbiology and bio-electrochemistry. nih.gov In chemical synthesis, their electron-accepting properties are harnessed in catalysis, particularly in oxidation reactions and photoredox catalysis. acs.orgacs.org

Classification and Specific Structural Features of 5-Methylphenazin-5-ium (B10769313) Bromide as a Phenazinium Salt

5-Methylphenazin-5-ium bromide is classified as an N-alkylated phenazinium salt. Its structure consists of a planar, tricyclic phenazine core where one of the nitrogen atoms (at position 5) is covalently bonded to a methyl group. This N-alkylation confers a permanent positive charge on the molecule, forming the 5-methylphenazin-5-ium cation. This cation is ionically bonded to a bromide anion (Br⁻) to maintain charge neutrality.

The key structural features include the rigid, aromatic phenazinium core which facilitates electron delocalization, and the methyl group which stabilizes the positive charge on the nitrogen atom. The presence of this cationic charge is critical to its function as an electron acceptor.

Table 1: Chemical Properties of 5-Methylphenazin-5-ium

This table details the properties of the cationic component of the salt.

| Property | Value |

| IUPAC Name | 5-methylphenazin-5-ium |

| Molecular Formula | C₁₃H₁₁N₂⁺ |

| Molecular Weight | 195.24 g/mol |

| Canonical SMILES | C[N+]1=C2C=CC=CC2=NC3=CC=CC=C31 |

| InChI Key | KBZALDXXIMXRBJ-UHFFFAOYSA-N |

| CAS Number (Cation) | 9286 (CID) |

Data sourced from PubChem. nih.gov

Historical Context of Phenazinium Research and the Evolution of Electron Transfer Catalysis Studies

Research into phenazine compounds dates back to the late 19th century, but their role in electron transfer catalysis gained significant traction in the latter half of the 20th century. Phenazinium salts were recognized early on as potent electron acceptors, finding use in various enzymatic assays to mediate electron flow. acs.org

The evolution of photoredox catalysis, particularly from the 1970s and 1980s, opened new avenues for phenazinium compounds. princeton.edu Initial studies in this field often utilized expensive transition metal complexes, such as those based on ruthenium, to catalyze reactions through single-electron transfer (SET) pathways initiated by visible light. princeton.edu

More recently, research has focused on developing organic photoredox catalysts to serve as cheaper, metal-free alternatives. Phenazinium salts have emerged as promising candidates in this area. Their strong electron-accepting ability in the excited state allows them to catalyze a range of oxidative transformations. acs.org For instance, N-alkylated phenazinium salts have been successfully employed as photocatalysts in the aerobic oxidative amidation of aldehydes, where the phenazinium cation is proposed to undergo a two-electron reduction under visible light irradiation. acs.org This application represents a significant step in the evolution of electron transfer catalysis, moving towards more sustainable and cost-effective synthetic methods and underscoring the enduring relevance of phenazinium chemistry.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

67728-47-6 |

|---|---|

Molecular Formula |

C13H11BrN2 |

Molecular Weight |

275.14 g/mol |

IUPAC Name |

5-methylphenazin-5-ium;bromide |

InChI |

InChI=1S/C13H11N2.BrH/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15;/h2-9H,1H3;1H/q+1;/p-1 |

InChI Key |

XSJCYAGAITWBTG-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylphenazin 5 Ium Bromide and Analogous Phenazinium Salts

Direct Alkylation Approaches for Phenazinium Salt Formation

Direct alkylation of the phenazine (B1670421) core is a fundamental and widely practiced method for the synthesis of N-alkyl phenazinium salts. acs.org This approach involves the quaternization of one of the nitrogen atoms in the phenazine ring system. thieme-connect.de

Classical Synthesis via Direct Alkylation of Phenazine with Alkylating Agents

The most common and established method for preparing N-alkyl phenazinium salts is the direct alkylation of phenazine using alkylating agents like alkyl halides or dialkyl sulfates. acs.org For instance, 5-methylphenazin-5-ium (B10769313) methosulfate is synthesized by reacting phenazine with dimethyl sulfate (B86663). thieme-connect.de Similarly, the use of iodoethane (B44018) in excess leads to the formation of N-ethylphenazinium iodide. thieme-connect.de This direct approach, while straightforward, often results in a mixture of isomers, with the regiochemical outcome influenced by both electronic effects and steric hindrance. acs.org

A flow chemistry approach has been developed for a more efficient synthesis, involving the photochemical oxidation of phenazine followed by methylation with dimethyl sulfate at elevated temperatures.

Optimization of Reaction Conditions: Solvent Effects, Temperature Control, and Reaction Duration

The efficiency and selectivity of direct alkylation reactions are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the duration of the reaction.

The polarity of the solvent can significantly influence the solubility of reactants and the stability of intermediates. For example, in the synthesis of certain phenazinium derivatives, polar aprotic solvents are favored as they enhance the solubility of reaction intermediates. Temperature control is also critical; for instance, the synthesis of 5,10-dimethyl-5,10-dihydrophenazine via the addition of a Grignard reagent to 5-methylphenazinium methosulfate is initiated at 0°C before refluxing. thieme-connect.de Reaction times can vary significantly, with some preparations requiring extended periods. For example, the reaction of catechol and o-phenylenediamine (B120857) to form dihydrophenazine was historically carried out under pressure at 200-210°C for 35-40 hours. google.com In contrast, modern optimized methods, such as certain Buchwald-Hartwig amination reactions for phenazine precursors, can be completed in as little as 90 minutes. acs.org

One-Pot Synthetic Routes for Phenazinium Core Construction and Subsequent Functionalization

One-pot syntheses offer a streamlined approach to constructing the phenazinium core and introducing functional groups in a single procedural sequence, enhancing efficiency and reducing waste.

Methodologies Utilizing Precursor Molecules such as ortho-Phenylenediamine and Catechol

A notable one-pot method involves the reaction of ortho-phenylenediamines with ortho-quinones. uio.no A classic example is the synthesis of phenazine from catechol and o-phenylenediamine. google.com More recent advancements have demonstrated the one-pot production of phenazine from catechol, which serves as the sole carbon source, using aqueous ammonia (B1221849) as both the reaction medium and nitrogen source over a palladium on carbon (Pd/C) catalyst. rsc.org This method is notable for proceeding without additional solvents and producing high-purity phenazine. rsc.org

Furthermore, phenols can be converted to catechols in a one-pot procedure, which can then be used in subsequent reactions to form the phenazine skeleton. researchgate.net The synthesis of benzimidazoles, which share the use of o-phenylenediamine as a precursor, has also been achieved through efficient one-pot reactions with aldehydes under mild conditions. nih.govrhhz.net

Considerations for Process Scalability and Overall Reaction Efficiency in Phenazinium Synthesis

The scalability and efficiency of synthetic routes are critical for practical applications. The one-pot synthesis of phenazine from catechol has been shown to be scalable, achieving a high yield on a gram scale. rsc.org The efficiency of these reactions is often high, with some one-pot procedures for related heterocycles reporting excellent yields with minimal workup. rhhz.net The use of catalysts, such as palladium on carbon or bismuth nitrate (B79036) in related syntheses, can significantly improve reaction rates and yields under mild conditions. rsc.orgrhhz.net However, some traditional methods, while effective on a lab scale, may present challenges for large-scale production due to harsh reaction conditions or the generation of hazardous waste. google.com

Advanced Synthetic Strategies for Substituted Phenazinium Derivatives

Modern synthetic chemistry has introduced advanced strategies to create a diverse range of substituted phenazinium derivatives with tailored properties. These methods often provide greater control over the regioselectivity of substitution.

One innovative approach involves the Buchwald-Hartwig amination to couple nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines with 1-bromo-2-nitrobenzene (B46134) derivatives. acs.orgresearchgate.net This is followed by a tandem catalytic reduction and oxidative cyclization to yield 2,3,7,8-tetraalkoxy-substituted phenazines. acs.orgresearchgate.net This protocol allows for the synthesis of compounds with up to four different substituents at designated positions. acs.orgacs.org

Another advanced strategy is the direct nucleophilic substitution of hydrogen in pre-formed quaternary phenazinium salts. nih.govmdpi.com This method is particularly useful for introducing substituents under mild conditions. nih.govmdpi.com The reactivity of the phenazine ring can be modulated by existing substituents; for example, acylating an amino group at the 2-position can activate the 7-position for further nucleophilic attack. nih.govmdpi.com This allows for the sequential and selective introduction of different functional groups. nih.govmdpi.com

Strategies for Incorporating Specific Functional Groups onto the Phenazine Core

The functionalization of the phenazine core is crucial for tailoring the electronic, optical, and biological properties of the resulting compounds. nih.gov The type and position of these functional groups can significantly influence the redox potential, stability, and polarity of the phenazine derivatives. nih.gov Several key strategies have been developed to introduce a diverse array of substituents.

A primary method for creating N-alkyl phenazinium salts involves the alkylation of a pre-formed phenazine. A regioselective protocol has been developed using Buchwald–Hartwig amination of nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines and 1-bromo-2-nitrobenzenes, followed by catalytic reduction and oxidative cyclization. acs.orgnih.gov The resulting bis(2-nitrophenyl)amine (B107571) can be alkylated with reagents like iodomethane (B122720) or 1-iodohexane, which, after reduction and cyclization, yields the target N-alkyl phenazinium salts. acs.org

Direct nucleophilic substitution is another powerful technique for introducing functional groups, particularly amines, onto the phenazinium ring. nih.govmdpi.com Researchers have demonstrated that in quaternary phenazinium salts carrying an additional positive charge in an aliphatic side chain, direct substitution with primary and secondary amines can occur. nih.govmdpi.com This substitution happens sequentially at the 2 and 7 positions, which allows for the selective introduction of two different amine substituents. nih.gov The process requires an oxidant, such as atmospheric oxygen, and is typically performed at low reactant concentrations to minimize the formation of side products. nih.gov

Palladium-mediated cross-coupling reactions are also employed for phenazine functionalization. For instance, 1,6-disubstituted phenazine derivatives can be synthesized from readily available starting materials. rsc.org The synthesis of substituted 1,6-diaminophenazines has been achieved through the palladium-mediated amination of 1,6-dichlorophenazine. rsc.org Subsequent acylation of the resulting 1,6-diaminophenazine, followed by reduction, provides another route to functionalized phenazines. rsc.org

Furthermore, the choice of starting materials in cyclization reactions inherently directs the functionalization of the final phenazine product. The classical Wohl–Aue reaction, involving the condensation of a nitrobenzene (B124822) and an aniline, can be adapted by using substituted precursors to build a functionalized phenazine core. researchgate.net More modern, environmentally friendly methods include the solid-state reaction of o-quinones with ortho-diamines. rasayanjournal.co.in This solvent-free approach allows for the synthesis of various phenazines, with functional groups determined by the substituents on the initial quinone and diamine reactants. rasayanjournal.co.in For example, reacting β-lapachone with different ortho-diamines yields a range of functionalized phenazine derivatives. rasayanjournal.co.in

Electrochemical methods also offer a mild and efficient route to phenazine derivatives. acs.org Electro-oxidative synthesis can achieve the ring contraction of 10,11-dihydro-5H-dibenzo[b,e] rasayanjournal.co.inacs.orgdiazepines to provide a diverse range of phenazines in good yields. acs.org This method tolerates a wide variety of substituents on the starting diazepine. acs.org

Finally, halogenation represents a strategic approach to fine-tuning the electronic properties and intermolecular interactions of the phenazine core. rsc.org Incorporating halogen atoms can modulate crystallinity and morphology in blended films for applications in organic electronics. rsc.org

Evaluation of Synthetic Yields and Purity of Prepared Phenazinium Analogues

The evaluation of synthetic methodologies hinges on the achievable yields and the purity of the resulting phenazinium analogues. Researchers consistently report these metrics to validate the efficiency and robustness of their synthetic protocols.

Electrochemical synthesis has been shown to produce phenazine derivatives in excellent yields. For a range of substituted dihydrodibenzodiazepines, the corresponding phenazines were obtained in isolated yields from 61% to 89% under optimized electrochemical conditions.

Table 1: Isolated Yields of Phenazine Derivatives via Electrochemical Synthesis acs.org

| Starting Material (Substituent) | Product | Yield (%) |

|---|---|---|

| 1a (H) | 2a | 89 |

| 1b (2,8-di-Me) | 2b | 85 |

| 1c (2,8-di-OMe) | 2c | 82 |

| 1d (2,8-di-F) | 2d | 81 |

| 1e (2,8-di-Cl) | 2e | 83 |

| 1f (2,8-di-Br) | 2f | 85 |

| 1g (3,7-di-Cl) | 2g | 86 |

| 1h (3,7-di-tBu) | 2h | 81 |

| 1i (1,9-di-Cl) | 2i | 61 |

| 1j (4,6-di-Cl) | 2j | 75 |

| 1k (2,3,7,8-tetra-Me) | 2k | 83 |

| 1l (2,3,7,8-tetra-Cl) | 2l | 79 |

| 1m (benzo[g]) | 2m | 82 |

| 1n (dibenzo[b,i]) | 2n | 80 |

The regioselective synthesis of N-alkyl phenazinium salts via Buchwald-Hartwig amination followed by alkylation and cyclization also demonstrates good to excellent yields. The alkylation of the intermediate N-aryl amine and subsequent cyclization to form the phenazinium salt proceeds efficiently.

Table 2: Synthesis of N-Alkyl Phenazinium Salts acs.org

| R1 | R2 | R3 | R4 | Alkylating Agent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| H | H | H | H | Iodomethane | 13a | 87 |

| H | H | H | H | 1-Iodohexane | 13b | 90 |

| O(CH2)2OCH3 | H | H | O(CH2)2OCH3 | Iodomethane | 13c | 85 |

| O(CH2)2OCH3 | H | H | O(CH2)2OCH3 | 1-Iodohexane | 13d | 88 |

| H | O(CH2)3CH3 | O(CH2)3CH3 | H | Iodomethane | 13e | 81 |

In another example, the synthesis of 10-alkylphenazin-2(10H)-ones, which are structurally related to phenazinium salts, shows variable yields depending on the alkyl group being introduced.

Table 3: Synthesis of 10-Alkylphenazin-2(10H)-ones clockss.org

| Entry | R-X (Alkylating Agent) | Product | Yield (%) |

|---|---|---|---|

| 1 | MeI | 1a | 45 |

| 2 | n-DecBr | 1c | 21 |

| 3 | BnBr | 1d | 32 |

| 4 | Prenyl bromide | 1e | 39 |

Purity is a critical parameter, and it is typically assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of synthesized phenazine and phenazinium compounds. clockss.orgresearchgate.net For example, the purity of 10-methylphenazin-2(10H)-one (1a) was determined to be greater than 99% by analytical HPLC. clockss.org The structural identity and integrity of the synthesized molecules are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Advanced Spectroscopic and Analytical Characterization of 5 Methylphenazin 5 Ium Bromide

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. In the case of 5-Methylphenazin-5-ium (B10769313) bromide, ¹H and ¹³C NMR spectroscopy would be employed to identify the chemical environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the phenazine (B1670421) core and the protons of the methyl group. The chemical shift of these signals, measured in parts per million (ppm), provides information about the electron density around the protons. Protons on the aromatic rings will likely appear in the downfield region (typically 6-9 ppm) due to the deshielding effect of the aromatic ring current. The methyl group protons, being attached to a positively charged nitrogen atom, would also be expected to be deshielded and appear at a specific chemical shift. The integration of these signals would correspond to the number of protons of each type. Furthermore, the spin-spin splitting patterns (e.g., doublet, triplet) would reveal the connectivity between adjacent non-equivalent protons. youtube.com

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. youtube.com The chemical shifts of the carbon signals would indicate their electronic environment, with carbons in the aromatic rings and the methyl carbon appearing at characteristic positions.

| Hypothetical ¹H NMR Data | |

| Proton Type | Estimated Chemical Shift (ppm) |

| Aromatic Protons | 7.5 - 8.5 |

| Methyl Protons | 4.0 - 4.5 |

| Hypothetical ¹³C NMR Data | |

| Carbon Type | Estimated Chemical Shift (ppm) |

| Aromatic Carbons | 120 - 150 |

| Methyl Carbon | 45 - 55 |

It is important to note that bromine has two NMR active nuclei, ⁷⁹Br and ⁸¹Br. huji.ac.il However, due to their quadrupolar nature, they typically yield very broad signals, making them difficult to observe with high-resolution NMR and are generally not used for routine structural elucidation of organic molecules. huji.ac.il

Vibrational Spectroscopic Analysis: Application of Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification and Structural Insights

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing its molecular vibrations. labmanager.commt.com These two techniques are often complementary. mt.com

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. sapub.org Key functional groups have characteristic absorption frequencies. For 5-Methylphenazin-5-ium bromide, the FTIR spectrum would be expected to show peaks corresponding to:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

Aromatic C=C stretching: Appearing in the region of 1400-1600 cm⁻¹.

C-N stretching: Found in the 1000-1350 cm⁻¹ range.

Methyl C-H bending: Expected around 1375 and 1450 cm⁻¹.

Raman Spectroscopy involves the inelastic scattering of monochromatic light (laser). mt.comsapub.org It is particularly sensitive to non-polar bonds and symmetric vibrations. mt.comsapub.org For this compound, Raman spectroscopy would be effective in identifying:

The symmetric breathing vibrations of the aromatic rings.

The C-Br stretching vibration, which can be monitored to follow reactions involving the bromide moiety. americanpharmaceuticalreview.com

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of key functional groups and offering insights into the molecular structure. mdpi.com

| Expected Vibrational Modes | Technique | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | FTIR | 3000-3100 |

| Aromatic C=C Stretch | FTIR/Raman | 1400-1600 |

| C-N Stretch | FTIR | 1000-1350 |

| Methyl C-H Bend | FTIR | 1375 & 1450 |

| Aromatic Ring Breathing | Raman | Specific to ring structure |

| C-Br Stretch | Raman | ~262 |

Electronic Absorption and Emission Properties: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful tools for investigating the electronic transitions and photophysical properties of molecules. nih.govbiocompare.com

Spectrophotometric Characterization of Different Redox States of Phenazinium Ions

Phenazinium ions, the core structure of this compound, are known to undergo redox reactions, forming different species with distinct electronic absorption spectra. wiley.commdpi.com UV-Vis spectrophotometry is a primary method for characterizing these different redox states. nih.gov

The fully oxidized form of a phenazinium ion typically exhibits strong absorption bands in the UV and visible regions. researchgate.net For instance, N-methylphenazinium methyl sulfate (B86663) (PMS), a related compound, shows an absorbance maximum around 387 nm in its oxidized state. researchgate.net Upon reduction, new absorption bands corresponding to the semiquinone radical or the fully reduced species appear at different wavelengths. wiley.comresearchgate.net The study of phenosafranine, another phenazinium dye, showed the formation of semireduced species with characteristic absorption spectra. wiley.com Spectroelectrochemical methods, which combine UV-Vis spectroscopy with electrochemistry, allow for the precise control and monitoring of these redox transformations and the determination of redox potentials. mdpi.comnih.gov

| Redox State | Expected UV-Vis Absorption Characteristics |

| Oxidized Phenazinium Ion | Strong absorption in the UV-Vis region (e.g., ~380-400 nm). researchgate.net |

| Semiquinone Radical | Appearance of new absorption bands at different wavelengths. wiley.comresearchgate.net |

| Fully Reduced Phenazine | Significant changes in the absorption spectrum, often with a decrease in visible absorption. |

Analysis of Fluorescence Behavior and Its Sensitivity to Molecular Environment

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. biocompare.com The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecule's structure and its surrounding environment.

While specific fluorescence data for this compound is not available in the provided results, related phenazinium dyes are known to be fluorescent. The fluorescence emission is typically observed at a longer wavelength than the absorption (Stokes shift). The sensitivity of fluorescence makes it a valuable tool for detecting low concentrations of the compound. biocompare.com Changes in the molecular environment, such as solvent polarity or the presence of quenchers, can significantly affect the fluorescence intensity and lifetime.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It is essential for determining the precise molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. msu.edu

For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to the mass of the 5-Methylphenazin-5-ium cation. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, would result in a characteristic M+2 peak in the spectrum of any fragment containing the bromide ion. msu.eduyoutube.com

High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps in confirming the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions, providing valuable information about the connectivity of atoms within the molecule. google.com

| Analytical Information | Mass Spectrometry Technique |

| Molecular Weight | Low-Resolution MS, High-Resolution MS |

| Elemental Composition | High-Resolution MS |

| Structural Information | Tandem MS (MS/MS) |

| Isotopic Pattern | MS (Presence of Bromine) msu.eduyoutube.com |

X-ray Diffraction Studies for Solid-State Structure, Crystal Packing, and Crystallinity Assessment

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.comnih.gov Single-crystal X-ray diffraction can provide a precise and unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsion angles. mdpi.com

For this compound, X-ray diffraction studies have revealed a slightly twisted tricyclic system. vulcanchem.com The dihedral angle between the outer benzene (B151609) rings was found to be 3.9°. vulcanchem.com This technique also provides detailed information about the crystal packing, which describes how the molecules are arranged in the crystal lattice, and can identify intermolecular interactions such as hydrogen bonding or π-π stacking.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. nist.govresearchgate.net It can be used to assess the crystallinity of a sample, identify different polymorphic forms, and determine the phase purity of the material. researchgate.net

| Structural Information | X-ray Diffraction Technique |

| Molecular Structure (Bond lengths, angles) | Single-Crystal XRD mdpi.com |

| Crystal Packing and Intermolecular Interactions | Single-Crystal XRD mdpi.com |

| Crystallinity and Phase Purity | Powder XRD nist.govresearchgate.net |

| Polymorphism | Powder XRD researchgate.net |

Electrochemical Characterization Techniques: Cyclic Voltammetry and Controlled Potential Bulk Electrolysis for Redox Potential Determination

The electrochemical properties of this compound are central to its function in various chemical and biological systems. Techniques such as cyclic voltammetry (CV) and controlled potential bulk electrolysis are employed to elucidate the redox behavior of this compound, providing critical data on its redox potential, the number of electrons transferred, and the kinetics of the electron transfer process.

Cyclic voltammetry is a potentiodynamic electrochemical technique where the potential of a working electrode is ramped linearly versus time. As the potential is swept, the current at the electrode is measured. For a redox-active species like 5-Methylphenazin-5-ium, this results in a voltammogram showing peaks corresponding to its oxidation and reduction processes. The peak potentials can be used to determine the standard redox potential of the compound, and the peak currents provide information about the concentration and diffusion coefficient of the analyte. The separation between the anodic and cathodic peak potentials (ΔEp) gives insight into the reversibility of the redox reaction.

Controlled potential bulk electrolysis, also known as potentiostatic coulometry, is a method used to quantitatively convert an analyte from one oxidation state to another. dicp.ac.cncdnsciencepub.com A constant potential, sufficient to cause the desired redox reaction, is applied to the working electrode in a larger volume of solution. dicp.ac.cncdnsciencepub.commdpi.com The total charge passed during the complete electrolysis of the compound is measured, which, according to Faraday's laws of electrolysis, allows for the precise determination of the number of electrons involved in the redox reaction. dicp.ac.cn This technique is also valuable for electrosynthesis, where the product of the electrolysis can be isolated and characterized. dicp.ac.cn

Detailed research findings on the electrochemical behavior of the 5-methylphenazin-5-ium cation, specifically as 1-methoxy-5-methylphenazinium methyl sulfate (MPMS), have been reported. nih.gov The electrochemical characterization was performed using cyclic voltammetry in both aqueous and aprotic media to understand its properties as an electron shuttle. nih.gov

In aqueous solutions, the redox behavior of phenazine derivatives is often characterized by quasi-reversible redox mechanisms, which are dependent on the scan rate and exhibit a peak separation (ΔEp) greater than the theoretical 59/n mV for a reversible n-electron process. nih.gov The study by Simoska et al. (2021) evaluated a series of phenazine mediators and reported on their electrochemical responses. nih.gov

Detailed Research Findings

The electrochemical behavior of the 5-methylphenazin-5-ium cation was investigated using cyclic voltammetry. nih.gov The experiments were conducted in both aqueous (20 mM MOPS buffer, pH 7) and aprotic (N,N-dimethylformamide with 0.1 M TBAPF6) media to assess the influence of the solvent on the redox properties. nih.gov The resulting cyclic voltammograms provide key parameters for understanding the redox chemistry of this compound.

The data from these experiments allow for a comprehensive understanding of the electron-transfer properties of the 5-methylphenazin-5-ium cation. The redox potential is a key determinant of its ability to act as an electron mediator in various chemical and biological processes.

| Parameter | Value in Aqueous Media (pH 7) | Value in Aprotic Media (DMF) | Reference |

| Compound | 1-methoxy-5-methylphenazinium methyl sulfate (MPMS) | 1-methoxy-5-methylphenazinium methyl sulfate (MPMS) | nih.gov |

| Redox Potential (E½ vs. Ag/AgCl) | -0.28 V | -0.25 V | nih.gov |

| Peak Separation (ΔEp) | > 59 mV | > 59 mV | nih.gov |

| Redox Mechanism | Quasi-reversible | Quasi-reversible | nih.gov |

While specific data on the controlled potential bulk electrolysis of this compound is not detailed in the provided search results, the principles of the technique suggest that it would confirm the number of electrons transferred in the redox process identified by cyclic voltammetry. Given the well-established one-electron redox cycling of many phenazinium compounds, it is highly probable that bulk electrolysis would confirm a one-electron transfer for this compound. The technique would involve holding the potential at a value significantly more negative than the reduction peak potential observed in the CV to ensure the complete reduction of the cation.

Fundamental Redox Chemistry and Electron Transfer Mechanisms of 5 Methylphenazin 5 Ium Bromide

Electrochemical Properties and Characterization of Reduction Potentials of Phenazinium Cations

Electron Transfer Pathways with Biological and Synthetic Reductants (e.g., NADH, Ascorbate)

5-Methylphenazin-5-ium (B10769313) cations are effective electron acceptors from a range of biological and synthetic reductants. A prominent example is the reaction with reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). Under anaerobic conditions, NADH reduces 5-methylphenazinium methyl sulfate (B86663) (PMS) to its reduced form, 5,10-dihydro-5-methylphenazine (B1213786). nih.gov This reaction is a key process in many biochemical assays where PMS acts as an intermediary electron carrier. Similarly, other reducing agents like ascorbate (B8700270) can also donate electrons to the phenazinium cation, facilitating its reduction. The ability of these cations to be readily reduced by common biological reductants underscores their utility in studying and mediating electron transfer processes in biological systems. whiterose.ac.uk

Kinetics of Electron Transfer Reactions: Determination of Second-Order Rate Constants and Investigation of Intermediate Species

The kinetics of the electron transfer from NADH to 5-methylphenazinium methyl sulfate (PMS) have been quantitatively characterized. Studies using stopped-flow spectrophotometry have determined the second-order rate constant for the reduction of PMS by NADH at pH 7.4 to be approximately 3.8 ± 0.4 x 10³ M⁻¹s⁻¹. nih.gov This value indicates a moderately fast reaction. During this process, no significant long-lived intermediate species have been reported; the reaction appears to proceed directly to the formation of the fully reduced phenazine (B1670421). nih.gov The study of these kinetics is crucial for understanding the efficiency of electron transfer and for optimizing the conditions in which these compounds are used as electron mediators. nih.gov

Reactivity with Molecular Oxygen and Oxidative Regeneration of the Cationic Form

The reduced form, 5,10-dihydro-5-methylphenazine, readily reacts with molecular oxygen. This reaction results in the oxidation of the dihydro-phenazine back to the cationic 5-methylphenazin-5-ium form. nih.gov The rate constant for the reaction between 5,10-dihydro-5-methylphenazine and oxygen has been measured to be approximately 180 M⁻¹s⁻¹. nih.gov This oxidative regeneration is a crucial part of the catalytic cycle when these compounds are used as electron carriers in aerobic environments. nih.gov The continuous cycling between the reduced and oxidized forms allows a small amount of the phenazinium salt to facilitate the transfer of a large number of electrons.

Mechanism of Superoxide (B77818) Anion Generation during Redox Cycling in the Presence of Oxygen

During the redox cycling of 5-methylphenazin-5-ium in the presence of oxygen, reactive oxygen species (ROS) can be generated. The reaction of the reduced form, 5,10-dihydro-5-methylphenazine, with molecular oxygen can lead to the formation of the superoxide anion (O₂⁻•). This occurs when the reduced phenazine transfers a single electron to an oxygen molecule. The generation of superoxide is a significant aspect of the compound's biological activity and can lead to oxidative stress in cellular systems.

Role as an Electron Shuttle in Heterogeneous Chemical Systems

Facilitation of Electron Transfer to Insoluble Electron Acceptors, including Metal Oxides

A significant function of phenazine compounds, including the 5-methylphenazinium cation, is their ability to act as soluble electron shuttles to facilitate the reduction of poorly soluble, solid-phase electron acceptors like metal oxides. nih.gov This is particularly important in microbial processes where direct contact between the microorganism and the insoluble mineral is inefficient. nih.gov

Research has demonstrated that phenazines produced by soil bacteria can serve as electron shuttles, being reduced by microbial metabolism and subsequently oxidized by insoluble minerals like poorly crystalline iron and manganese (hydr)oxides. nih.gov For instance, the bacterium Pseudomonas chlororaphis, which produces phenazine-1-carboxamide (B1678076) (PCN), can reductively dissolve iron and manganese oxides. A mutant strain unable to produce PCN loses this ability, but the function is restored upon the addition of purified PCN. nih.gov This indicates that the phenazine is essential for the mineral reduction process. nih.gov Similarly, adding phenazines, including phenazine methosulfate, to cultures of other bacteria like Shewanella oneidensis MR1 and Geobacter strains accelerates the rate of iron mineral reduction. nih.gov

The process is highly efficient due to the recycling of the phenazine shuttle. In one study, the amount of Fe(II) produced was approximately 120 times greater than the total concentration of the phenazine shuttle, implying that each phenazine molecule was recycled at least 60 times to achieve the observed level of iron reduction. nih.gov

The ability of reduced phenazines to abiotically reduce these metal oxides is a key part of the mechanism. Studies on several phenazines, including pyocyanin (B1662382) (PYO), phenazine-1-carboxylate (B1240584) (PCA), and 1-hydroxyphenazine (B607933) (1-OHPHZ), have characterized their ability to reductively dissolve iron oxides such as ferrihydrite and hematite. researchgate.net The reaction kinetics are influenced by factors such as the specific phenazine's reduction potential and the crystallinity of the metal oxide, with reduction being faster for more poorly crystalline forms like ferrihydrite compared to highly crystalline hematite. researchgate.net By mediating electron transfer to these insoluble acceptors, phenazines can significantly impact the biogeochemistry of environments like soils and sediments, increasing the bioavailability of metals such as iron. nih.govscbt.com

Influence of Environmental Parameters, such as pH and Oxygen Availability, on Redox Cycling Dynamics

The efficiency and dynamics of 5-methylphenazin-5-ium redox cycling are profoundly influenced by environmental conditions, most notably pH and the availability of molecular oxygen. researchgate.netmit.edu

Influence of pH

The pH of the surrounding medium directly affects the redox potential of phenazines and the kinetics of their reactions. mit.edu The redox reactions of phenazines are often proton-coupled, meaning that the transfer of electrons is accompanied by the transfer of protons. semanticscholar.orgresearchgate.net Consequently, the electrochemical behavior of phenazines is pH-dependent.

Voltammetric studies on phenazine derivatives show that their oxidation and reduction peak potentials shift as the pH changes. semanticscholar.orgmdpi.com For some phenazines, an increase in pH from acidic to alkaline conditions shifts the oxidation peak to less positive potentials, indicating that the oxidation process becomes easier. semanticscholar.org This is because the deprotonation that accompanies oxidation is more favorable at higher pH. The relationship between the redox potential (E) and pH for a proton-coupled electron transfer reaction can be described by the Nernst equation, which often reveals a linear E vs. pH plot with a slope indicative of the ratio of protons to electrons involved in the reaction.

The rate of phenazine-mediated reduction of metal oxides is also pH-dependent. For the reduction of ferrihydrite by reduced phenazines, the reaction rate has been observed to decrease as the pH increases from 5 to 8. researchgate.net This highlights how environmental pH can modulate the effectiveness of phenazines as electron shuttles in natural systems.

| Phenazine Derivative | Process | Peak Potential (V) vs. pH | Source |

|---|---|---|---|

| Benzo[a]phenazine | Oxidation | Shifts to less positive values as pH increases | semanticscholar.org |

| Benzo[a]phenazine | Reduction | Shifts to more negative values as pH increases | semanticscholar.org |

| Phenazine Ethosulfate (arPES) | Reduction | -0.15 V at pH 7.0; shifts negatively as pH increases | mdpi.com |

Influence of Oxygen Availability

Oxygen is a highly efficient electron acceptor and its presence or absence is a critical determinant of phenazine redox cycling pathways. asm.org In an aerobic environment, the reduced form of a phenazine can be rapidly re-oxidized by molecular oxygen, often producing reactive oxygen species (ROS) like superoxide in the process. researchgate.net This rapid reaction with oxygen can compete with other electron acceptors. For example, the reduction of ferric (hydr)oxides by reduced phenazines can be inhibited by oxygen because O₂ competes with the Fe(III) mineral to re-oxidize the phenazine shuttle. researchgate.net

Interestingly, the reactivity of different phenazines with oxygen varies. Reduced pyocyanin, for instance, is highly reactive with O₂ but reacts relatively slowly with ferric iron at neutral pH. researchgate.net This suggests that in an environment with both oxygen and iron oxides, pyocyanin would preferentially react with oxygen.

Under anaerobic or oxygen-limited conditions, phenazines can be used to transfer electrons to alternative acceptors, such as the aforementioned metal oxides or an electrode in a microbial fuel cell. nih.govnih.gov This capability can be crucial for the survival of microorganisms in anoxic environments, such as the interior of a biofilm. mit.eduasm.org In this scenario, phenazines act as a link between the cell's internal metabolism (e.g., NADH oxidation) and an external electron sink, allowing for continued metabolic activity and ATP production when oxygen is not available for respiration. nih.govasm.org Therefore, oxygen availability dictates the terminal electron acceptor in the phenazine redox cycle, fundamentally altering its biogeochemical function. researchgate.netasm.org

Catalytic Roles of 5 Methylphenazin 5 Ium Bromide in Organic and Biochemical Transformations

Photocatalytic Applications in Aerobic Oxidative Reactions

Phenazinium salts, such as the closely related phenazine (B1670421) ethosulfate, have been identified as effective, metal-free photocatalysts for aerobic oxidative reactions under visible light. researchgate.netcore.ac.ukbiorxiv.orguj.edu.placs.org These reactions leverage ambient conditions, using air as the terminal oxidant, which presents a green and economical alternative to traditional methods that often require harsh conditions or expensive, stoichiometric oxidants. biorxiv.orguj.edu.pl

A notable application of phenazinium salt photocatalysis is the aerobic oxidative amidation of aromatic aldehydes. researchgate.netbiorxiv.org In a proposed mechanism based on studies with phenazine ethosulfate, the reaction is initiated by the visible-light excitation of the phenazinium salt photocatalyst ( 1 ) to its excited state ( 1 * ). acs.org This excited state is a potent oxidant capable of accepting an electron from a secondary amine ( 2 ), which acts as a reductive quencher.

This single-electron transfer (SET) event generates a phenazyl radical ( 3 ) and an aminyl radical cation. acs.org The aminyl radical intermediate is then proposed to lead to the formation of an iminium ion, which reacts with the aldehyde to form a hemiaminal intermediate ( 4 ). The phenazyl radical ( 3 ) is unstable in the basic reaction environment and undergoes disproportionation to yield the original phenazinium cation ( 1 ) and the doubly reduced dihydrophenazine ( 5 ). acs.org The catalytic cycle is completed when dihydrophenazine ( 5 ) is re-oxidized back to the phenazinium salt ( 1 ) by molecular oxygen (O₂), a process that also generates hydrogen peroxide (H₂O₂). acs.org The hydrogen peroxide then oxidizes the hemiaminal intermediate ( 4 ) to the final amide product ( 6 ). acs.org

A plausible mechanism for the photocatalytic oxidative amidation is detailed below:

This image illustrates the proposed catalytic cycle involving the phenazinium salt.

Table 1: Examples of Phenazinium Salt-Catalyzed Aerobic Oxidative Amidation Yields obtained using phenazine ethosulfate as the photocatalyst under visible light irradiation with various aromatic aldehydes and pyrrolidine. biorxiv.org

| Aldehyde Substrate | Product Yield (%) |

| 4-Nitrobenzaldehyde | 91 |

| 4-Cyanobenzaldehyde | 92 |

| 4-(Trifluoromethyl)benzaldehyde | 85 |

| 4-Chlorobenzaldehyde | 78 |

| Benzaldehyde | 70 |

| 4-Methoxybenzaldehyde | 51 |

The key to the photocatalytic activity of phenazinium salts is the process of photoinduced single-electron transfer (SET). d-nb.info In general photoredox catalysis, a photocatalyst absorbs a photon of visible light, promoting it to an electronically excited state. beilstein-journals.org This excited state is both a stronger oxidant and a stronger reductant than the ground state, enabling it to engage in SET with a suitable reaction partner. d-nb.info

In the context of the oxidative amidation, the cycle operates through reductive quenching. The amine substrate donates a single electron to the excited phenazinium salt photocatalyst. acs.org This initial SET step is fundamental, as it converts the light energy into chemical potential by generating highly reactive radical intermediates from stable, closed-shell molecules. beilstein-journals.orgpubcompare.ai The spontaneity of this SET event can often be predicted by the relative redox potentials of the photocatalyst and the quenching substrate. d-nb.info The generation of the phenazyl radical via this pathway is the entry point into the productive chemical transformation. acs.org

Following the initial SET from the amine to the excited phenazinium cation, a phenazyl radical is formed. acs.org This radical intermediate is a crucial species in the catalytic cycle. Research has shown that such radicals can be unstable, particularly in basic environments provided by the amine substrate. acs.org Instead of undergoing a second, separate SET event, two molecules of the phenazyl radical can react with each other in a disproportionation reaction. acs.orgwikipedia.org

Investigation of Singlet Electron Transfer Processes under Visible Light Irradiation

Non-Photocatalytic Catalysis in Redox-Dependent Reactions

Beyond its role in photocatalysis, the 5-methylphenazin-5-ium (B10769313) cation (in the form of its methyl sulfate (B86663) salt, PMS) is a well-established electron carrier in non-light-dependent biochemical and enzymatic systems. pubcompare.ai Its ability to accept and donate electrons makes it an effective mediator for coupling redox reactions.

5-Methylphenazin-5-ium methyl sulfate (PMS) is widely used as an artificial electron acceptor and carrier in various standard enzymatic assays. It is particularly useful for assays involving NAD(P)H-dependent dehydrogenases. In these systems, PMS acts as an intermediate electron carrier, facilitating the transfer of electrons from the reduced coenzymes (NADH or NADPH) generated by the enzyme to an indicator dye, such as a tetrazolium salt (e.g., MTT or XTT). nih.gov

The oxidized form of PMS is reduced non-enzymatically by NAD(P)H. The resulting reduced phenazine then donates its electrons to the tetrazolium salt, converting it into a colored formazan (B1609692) product. nih.gov The intensity of the color produced is directly proportional to the enzymatic activity. This coupling system allows for the convenient spectrophotometric measurement of enzyme kinetics. mdpi.com PMS is valued in this role for its ability to mediate rapid electron transfer, thereby enhancing the sensitivity of the assay.

The 5-methylphenazin-5-ium cation has been shown to mediate electron flow in biological membrane systems. Specifically, research has demonstrated that 5-methylphenazinium methylsulfate (B1228091) (PMS) can oxidize cytochrome b561, a transmembrane protein found in the chromaffin granules of the adrenal medulla. researchgate.netresearchgate.net Cytochrome b561 is believed to function as a transmembrane electron carrier, regenerating intra-vesicular ascorbate (B8700270). researchgate.netresearchgate.net

Studies on chromaffin-vesicle ghosts have shown that while ascorbate readily reduces cytochrome b561, the reduction of the cytochrome by NADH is significantly enhanced in the presence of 5-methylphenazinium. researchgate.netresearchgate.net A proposed mechanism suggests that this process involves an influx of electrons through the cytochrome b561 protein coupled with an efflux of protons carried by the reduced form of the phenazinium salt (5-methyl-10-hydrophenazine). researchgate.netresearchgate.net This demonstrates the compound's ability to act as a mobile electron shuttle, interfacing with integral membrane protein redox centers and influencing transmembrane electron and proton transport. Its ability to interact with components of biological electron transport chains, such as cytochromes, highlights its utility in studying complex bioenergetic processes.

Mechanistic Investigations of 5 Methylphenazin 5 Ium Bromide Interactions in Complex Chemical and Biochemical Systems

Interaction with Cellular Membrane Systems and Associated Transport Phenomena

The ability of 5-Methylphenazin-5-ium (B10769313) to interact with and traverse cellular membranes is central to its biological effects. As a lipophilic cation, it can insert into lipid bilayers, where its redox activity can have profound consequences on membrane-associated functions.

5-Methylphenazin-5-ium acts as a mobile electron carrier within lipid membranes, which enables it to function as a protonophore, dissipating established proton gradients. The mechanism involves a cycle of reduction and oxidation. The cationic (oxidized) form of 5-Methylphenazin-5-ium can accept an electron from a donor on one side of the membrane, becoming a neutral, reduced radical. This uncharged species can then diffuse across the lipid bilayer. On the opposite side of the membrane, it donates the electron to an acceptor and picks up a proton, regenerating the cation. This process effectively shuttles electrons across the membrane, a mechanism that can facilitate the formation of a pH gradient in liposome (B1194612) systems. This redox cycling can perturb the electrochemical potential across mitochondrial and bacterial membranes, uncoupling oxidative phosphorylation from ATP synthesis by providing an alternative pathway for proton movement.

The accumulation of 5-Methylphenazin-5-ium within cellular vesicles and organelles is not merely a passive process driven by membrane potential. While its cationic nature promotes accumulation in negatively charged compartments like mitochondria, its role as a substrate for transport proteins, particularly efflux pumps, represents a significant and actively evaluated mechanism. Rather than simple accumulation, there is a dynamic flux across the membrane. In bacteria, for instance, the compound is actively expelled by efflux pumps, which prevents toxic intracellular concentrations. pnas.orgnih.gov Therefore, the net intravesicular concentration is a balance between passive diffusion, electrophoresis driven by membrane potential, and active transport out of the compartment or cell. Studies on related phenazines show that they can be recognized and transported by specific pump proteins, suggesting a structured interaction rather than simple diffusion governs their subcellular localization. pnas.orgnih.gov

Mechanism of Proton Gradient Dissipation and Membrane Potential Perturbation

Role in Intermediary Electron Transport Chains and Associated Biochemical Pathways

5-Methylphenazin-5-ium is widely employed as an artificial electron carrier in a multitude of biochemical assays due to its ability to efficiently shuttle electrons between components of enzymatic reactions.

In the study of dehydrogenases, 5-Methylphenazin-5-ium (commonly as PMS) serves as a crucial intermediate, an artificial electron acceptor that links the activity of the enzyme to a measurable indicator. nih.gov Dehydrogenases catalyze the oxidation of a substrate by removing hydrogen atoms, which are then transferred as electrons and protons. In the absence of their natural electron acceptor (like NAD+ or a cytochrome), PMS can accept these electrons from the enzyme's reduced cofactor (e.g., FADH2 or PQQ). nih.govfrontiersin.org The now-reduced PMS can then transfer these electrons to a final indicator dye, such as 2,6-dichlorophenolindophenol (DCPIP), causing a measurable change in color. nih.govfrontiersin.org This has been applied to a wide range of enzymes, including methanol (B129727) dehydrogenase, proline dehydrogenase, and succinate (B1194679) dehydrogenase. nih.govfrontiersin.org

Table 1: Application of 5-Methylphenazin-5-ium as an Electron Acceptor in Dehydrogenase Assays

| Dehydrogenase Enzyme | Substrate | Electron Donor (Enzyme) | Artificial Acceptor System | Final Indicator |

| Methanol Dehydrogenase | Methanol | Pyrroloquinoline quinone (PQQ) | 5-Methylphenazin-5-ium (PMS) | DCPIP |

| Succinate Dehydrogenase | Succinate | FAD | 5-Methylphenazin-5-ium (PMS) | Tetrazolium Salts / Cytochrome c |

| Proline Dehydrogenase | Proline | FAD | 5-Methylphenazin-5-ium (PMS) | DCPIP |

| Glucose Dehydrogenase | Glucose | NAD(P)H | 5-Methylphenazin-5-ium (PMS) | Tetrazolium Salts |

Cell viability and cytotoxicity assays, such as the MTT and XTT assays, rely on the reduction of tetrazolium salts to colored formazan (B1609692) products by metabolically active cells. biotium.comhud.ac.uk 5-Methylphenazin-5-ium significantly enhances the sensitivity and speed of these assays by acting as an intermediate electron carrier. google.com The mechanism involves the following steps:

Cellular dehydrogenases produce reducing equivalents in the form of NADH and NADPH.

The oxidized (yellow) form of 5-Methylphenazin-5-ium readily accepts electrons from NADH and NADPH, becoming reduced (colorless).

The reduced form of the phenazine (B1670421) then rapidly transfers these electrons to the tetrazolium salt (e.g., XTT).

This reduction converts the tetrazolium salt into a highly colored, water-soluble (in the case of XTT) or insoluble (in the case of MTT) formazan product, which can be quantified spectrophotometrically. hud.ac.uk

This electron relay bypasses the often rate-limiting intracellular pathways for tetrazolium reduction, amplifying the signal and providing a more robust measure of metabolic activity. google.com

Function as an Artificial Electron Acceptor in Dehydrogenase Assays

Mechanistic Insights into Interactions with Bacterial Efflux Pumps (based on related phenazine studies)

Studies on phenazine-producing bacteria and their interactions with other microbes have provided significant insights into how 5-Methylphenazin-5-ium and related compounds interact with bacterial efflux pumps. These pumps are membrane protein complexes that actively transport a wide range of substrates out of the cell, serving as a key defense mechanism.

Research on Pseudomonas aeruginosa has shown that the Resistance-Nodulation-Division (RND) family efflux pump, MexGHI-OpmD, is induced by and actively transports the natural phenazine 5-methylphenazine-1-carboxylate (5-Me-PCA), a compound for which 5-Methylphenazin-5-ium (as PMS) is a structural and synthetic analog. pnas.orgnih.gov The expression of this pump is controlled by the redox-sensitive transcription factor SoxR, which is activated by the presence of these redox-cycling phenazines. pnas.orgmicrobiologyresearch.org This indicates a sophisticated self-resistance mechanism where the bacterium produces an antibiotic and simultaneously upregulates the specific pump needed to avoid autotoxicity. pnas.orgnih.gov

Similarly, studies involving Staphylococcus aureus have revealed that phenazine-1-carboxylic acid (PCA), another related phenazine, induces the expression of the Tet38 efflux pump. nih.gov While Tet38 was found to confer resistance to PCA and other phenazines, it did not protect against PMS in that specific study, highlighting the specificity of pump-substrate interactions. nih.gov However, in other bacteria like Lysobacter antibioticus, a different RND efflux pump, LexABC, was shown to provide resistance to both the natural phenazine myxin (B609384) and the synthetic phenazine PMS. frontiersin.org

These findings collectively demonstrate that phenazines, including 5-Methylphenazin-5-ium, are not passive bystanders but are actively recognized as substrates and signaling molecules by bacterial efflux systems. This interaction is a critical determinant of bacterial susceptibility and resistance to both natural and synthetic phenazine compounds.

Table 2: Interaction of Phenazines with Bacterial Efflux Pumps

| Bacterial Species | Efflux Pump | Inducing Phenazine(s) | Transported Phenazine(s)/Analogs | Reference |

| Pseudomonas aeruginosa | MexGHI-OpmD | 5-Me-PCA, Pyocyanin (B1662382), PMS | 5-Me-PCA, PMS | pnas.orgnih.govmicrobiologyresearch.org |

| Staphylococcus aureus | Tet38 | Phenazine-1-carboxylic acid (PCA) | PCA, PCN, 1-OH-PHZ | nih.gov |

| Lysobacter antibioticus | LexABC | Myxin | Myxin, PMS | frontiersin.org |

Electrochemical Methods for Detecting Phenazine Transport by Efflux Pumps

The detection of certain phenazine intermediates in biological systems presents a significant challenge due to their high reactivity and transient nature. pnas.org Traditional analytical methods often fail to capture these fleeting molecules in complex environments like bacterial biofilms. To overcome this, specialized electrochemical methods have been developed for the direct and specific detection of redox-active metabolites, including N-methylated phenazines, as they are released from microbial communities. Current time information in NA.pnas.org

Research has successfully applied chip-based electrochemical sensors to directly detect 5-Me-PCA in Pseudomonas aeruginosa (strain PA14) planktonic cultures and biofilms. pnas.orgpnas.org These techniques allow for real-time measurements and spatial mapping of phenazine distribution within a biofilm. asm.org Through these advanced electrochemical analyses, it was demonstrated that 5-Me-PCA is a natural substrate transported by the Resistance-Nodulation-Division (RND) family efflux pump, MexGHI-OpmD. pnas.orgpnas.org Further studies confirmed that the structurally similar synthetic compound, phenazine methosulfate (PMS), which contains the 5-methylphenazin-5-ium cation, is also a substrate for the MexGHI-OpmD pump. nih.govpnas.org This underscores the utility of electrochemical approaches in identifying the natural substrates of bacterial efflux pumps and elucidating their role in microbial physiology.

Table 1: Electrochemical Detection and Efflux Pump Interaction This table summarizes findings from electrochemical studies on phenazine transport.

| Compound Studied | Detection Method | Key Finding | Associated Efflux Pump |

|---|---|---|---|

| 5-methylphenazine-1-carboxylate (5-Me-PCA) | Chip-based electrochemical sensor | Identified as a natural, transported substrate from P. aeruginosa biofilms. pnas.orgCurrent time information in NA.pnas.org | MexGHI-OpmD |

Exploration of Phenazine-Induced Efflux Pump Expression and its Physiological Ramifications

The expression of efflux pumps is a tightly regulated process, often triggered by the very substances they are meant to expel. Redox-cycling compounds, including endogenously produced phenazines, are known inducers of the MexGHI-OpmD efflux pump in the opportunistic pathogen Pseudomonas aeruginosa. pnas.orgescholarship.org The mechanism of this induction involves a sophisticated sensing system.

Research has shown that phenazines activate the redox-sensing transcription factor SoxR. escholarship.org This protein, which contains an iron-sulfur cluster, senses changes in the cellular redox state caused by compounds like 5-Me-PCA. pnas.orgescholarship.org Upon activation, SoxR induces the expression of a small group of genes, most notably the mexGHI-opmD operon which encodes the components of the efflux pump. pnas.orgescholarship.org Studies have demonstrated that 5-Me-PCA is not only a substrate but also a potent and sufficient inducer of mexGHI-opmD expression. pnas.orgpnas.org This creates a direct feedback loop where the presence of the phenazine triggers the production of its own transporter, constituting an efficient self-resistance mechanism. pnas.org

The physiological ramifications of this induced efflux are significant, particularly in the context of multicellular bacterial behavior. The transport of 5-Me-PCA by MexGHI-OpmD is required for normal colony biofilm morphogenesis in P. aeruginosa. pnas.orgpnas.org Mutants lacking a functional MexGHI-OpmD pump exhibit delayed colony wrinkling, a key feature of biofilm development, highlighting the toxic intracellular effects of accumulated N-methylated phenazines and the protective role of the pump. pnas.org This efflux-based self-resistance is crucial for the bacterium to manage the biological activity of its own reactive metabolites, thereby influencing community structure and survival. escholarship.org

Table 2: Research Findings on Phenazine-Induced Efflux Pump Expression This table details the key research findings regarding the induction of efflux pumps by phenazines and the consequences.

| Aspect | Finding | Implication |

|---|---|---|

| Inducing Compound | 5-methylphenazine-1-carboxylate (5-Me-PCA) is a potent natural inducer of the mexGHI-opmD operon. pnas.orgpnas.org | The bacterium has a specific mechanism to respond to this reactive intermediate. |

| Regulatory Mechanism | Induction is mediated by the redox-active transcription factor SoxR, which is activated by phenazines. pnas.orgescholarship.org | Provides a direct link between redox stress caused by phenazines and the expression of a protective efflux system. |

| Physiological Ramification | The MexGHI-OpmD pump is essential for wild-type colony biofilm morphogenesis. pnas.orgpnas.org | Efflux of toxic endogenous phenazines is critical for proper multicellular development. |

| Self-Resistance | The system demonstrates a unique case of efflux-based self-resistance to a reactive, endogenously produced antibiotic. pnas.org | Highlights a sophisticated survival strategy in a Gram-negative pathogen. |

Computational and Theoretical Approaches in 5 Methylphenazin 5 Ium Bromide Research

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic architecture and predicting the reactivity of 5-Methylphenazin-5-ium (B10769313) bromide. wikipedia.org DFT allows for the detailed investigation of the molecule's ground state electronic structure, providing a fundamental understanding of its properties. wikipedia.org

DFT calculations have been successfully employed to analyze the electronic properties of phenazine (B1670421) derivatives. nih.govscispace.com These calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net For instance, a smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity.

Theoretical calculations, including Time-Dependent DFT (TD-DFT), have been used to understand the electronic transitions in phenazinium dyes. nih.gov For example, analysis of electron density difference plots can reveal the nature of electronic excitations, such as identifying a cyanine-like character in the transitions of certain triamino-phenazinium dyes. nih.gov Furthermore, DFT can be used to probe the effects of substituents on the electronic properties of the phenazine core. The introduction of electron-withdrawing groups can significantly alter the electron density distribution, impacting the molecule's absorption and emission spectra. nih.gov

Table 1: Computed Properties of 5-Methylphenazin-5-ium

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N₂⁺ | PubChem nih.gov |

| Molecular Weight | 195.24 g/mol | PubChem nih.gov |

| Exact Mass | 195.092223359 Da | PubChem nih.gov |

| XLogP3-AA | 2.8 | PubChem nih.gov |

| Formal Charge | +1 | PubChem nih.gov |

This table is based on computationally derived data.

Computational Approaches for Understanding Molecular Interactions of Phenazinium Systems

Computational methods are crucial for understanding how phenazinium systems, including 5-Methylphenazin-5-ium bromide, interact with their environment at a molecular level. These approaches are particularly valuable for studying interactions in complex biological or chemical systems where experimental characterization can be challenging.

In Silico Screening and Predictive Modeling for Related Phenazines in Specific Chemical or Biochemical Contexts

In silico screening and predictive modeling have become powerful tools in the discovery and development of new phenazine-based compounds for various applications. bohrium.com These computational techniques allow for the rapid evaluation of large libraries of virtual compounds, identifying candidates with desired properties and prioritizing them for synthesis and experimental testing. researchgate.net

One significant application of in silico screening is in drug discovery. For example, molecular docking studies have been used to investigate the potential interactions of phenazine derivatives with specific biological targets, such as enzymes from Mycobacterium tuberculosis. bohrium.com By predicting the binding modes and affinities of different phenazines to a target protein, researchers can identify promising scaffolds for the development of new therapeutic agents. bohrium.com Similarly, Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate the structural features of phenazine derivatives with their biological activities, such as their antitumor effects. wiley.com These models can then be used to predict the activity of new, unsynthesized compounds. wiley.com

Predictive modeling is also employed to understand and optimize the properties of phenazines for other applications. For instance, machine learning models have been developed to predict the redox potentials of phenazine derivatives for use in redox flow batteries. chemrxiv.orgresearchgate.net These models, trained on datasets of known phenazines and their properties, can rapidly screen new candidates and accelerate the discovery of high-performance materials. chemrxiv.orgresearchgate.net

Prediction of Redox Properties and Characterization of Electron Transfer Pathways through Computational Methods

Computational methods are instrumental in predicting the redox properties of phenazinium systems and characterizing the intricate pathways of electron transfer. Phenazines are well-known for their redox activity, acting as electron shuttles in various biological and chemical processes. nih.gov Understanding and predicting these properties is crucial for their application in fields like bioelectrochemistry and energy storage.

DFT calculations are widely used to compute the formal reduction potentials of phenazine mediators. nih.gov By calculating the energies of the oxidized and reduced states of the molecule, often in different solvent environments to mimic experimental conditions, researchers can predict the redox potential with reasonable accuracy. nih.govcanterbury.ac.nzresearchgate.net These predictions can be further refined by comparing them with experimental data and developing predictive models that correlate computational properties with measured current densities in microbial electrochemical systems. nih.gov

Computational approaches are also vital for elucidating the mechanisms of electron transfer. For complex processes like protein-protein electron transfer, a combination of molecular dynamics (MD) simulations, conformational clustering, and quantum mechanics (QM) calculations can provide a detailed, atomistic view of the process. plos.org These methods can identify the specific residues involved in the electron transfer pathway and calculate the electronic coupling between the donor and acceptor molecules, which is a key determinant of the electron transfer rate. plos.org Such detailed understanding is essential for engineering more efficient electron transfer pathways in systems like cytochrome P450s. mdpi.com

The construction of electronic Hamiltonians for photoinduced electron transfer processes is another area where computational methods are applied. rsc.org By calculating electronic couplings and electron-phonon couplings, it is possible to build a model of the system and simulate the dynamics of electron transfer, providing insights into the efficiency of charge separation and recombination processes. rsc.org

Future Research Directions and Emerging Advanced Applications of 5 Methylphenazin 5 Ium Bromide

Development of Novel Phenazinium-Based Catalytic Systems with Enhanced Efficiency and Selectivity

The core function of the 5-methylphenazin-5-ium (B10769313) cation as an electron carrier makes it a compelling candidate for the development of advanced catalytic systems. Future research is focused on harnessing its redox potential to drive a variety of chemical transformations with greater efficiency and selectivity. One promising avenue is in the field of organocatalysis, where phenazinium salts can act as metal-free catalysts for oxidation reactions. For instance, phenazinium salts have been shown to catalyze the aerobic oxidative amidation of aromatic aldehydes, using air as the oxidant and obviating the need for expensive or toxic reagents. acs.org Mechanistic studies suggest that the phenazinium cation undergoes a two-electron reduction, facilitating the reaction cycle. acs.org

Further research will likely explore the expansion of this catalytic activity to a broader range of substrates and reaction types. A significant challenge and opportunity lie in asymmetric catalysis, the synthesis of chiral molecules with high enantioselectivity. frontiersin.org While the direct application of simple phenazinium salts in asymmetric synthesis is not yet established, the development of chiral phenazinium derivatives is a logical next step. frontiersin.orgrsc.org By incorporating chiral moieties into the phenazine (B1670421) structure, it may be possible to create catalysts that can induce stereocontrol in reactions, a critical need in the pharmaceutical and fine chemical industries. frontiersin.org

Moreover, enhancing the stability and recyclability of these catalysts is a key objective. Research into derivatives like 1-methoxy-5-methylphenazinium methyl sulfate (B86663) (mPMS) has shown that modifications to the phenazine core can improve stability, particularly against light degradation. mdpi.com Future work will likely involve computational modeling and synthetic chemistry to design new phenazinium structures with optimized redox potentials, stability, and solubility for specific catalytic applications, including their potential use as redox mediators in lithium-oxygen batteries to improve energy efficiency. frontiersin.orgrsc.org

Integration into Advanced Analytical Tools and Biosensors

The ability of phenazinium salts to shuttle electrons between a biological component and an electrode surface is fundamental to their application in second-generation biosensors. mdpi.com These sensors offer significant advantages over first-generation systems, which often rely on the detection of hydrogen peroxide and require high operating potentials that can lead to interference from other electroactive species in a sample. mdpi.com

Future work will focus on integrating 5-methylphenazin-5-ium bromide and its more stable derivatives into a wider array of analytical devices. This includes the development of portable, low-cost, and highly sensitive sensors for applications in medical diagnostics, food safety, and environmental monitoring. dovepress.comfrontiersin.org The trend towards miniaturization and the use of novel electrode materials, such as nanomaterials, will be crucial. mdpi.commdpi.com For example, modifying electrode surfaces with gold nanoparticles or graphene can enhance electron transfer efficiency and signal amplification, leading to lower detection limits. frontiersin.orgmdpi.com

The design of next-generation electrochemical sensors hinges on the efficient redox cycling of mediators like the 5-methylphenazin-5-ium cation. This process involves the reduction of the oxidized phenazinium cation by an enzyme's cofactor (such as NADH) and its subsequent re-oxidation at an electrode surface, generating a measurable current that is proportional to the analyte's concentration. nih.gov

A key area of future research is the development of sensors that operate at low potentials to minimize interference. mdpi.com Phenazinium derivatives like 1-methoxy-5-ethyl phenazinium ethyl sulfate (mPES) have shown promise, enabling amperometric lactate (B86563) sensors to operate at potentials as low as +0.2 V, thereby avoiding interference from common substances like uric acid and acetaminophen. mdpi.comresearchgate.net The development of such sensors for a wide range of analytes is a major goal. nih.gov

Furthermore, research is aimed at enhancing the sensitivity of these sensors through signal amplification strategies that exploit redox cycling. researchgate.net By coupling the enzymatic reaction with chemical or electrochemical redox cycling, the signal can be significantly magnified, allowing for the detection of analytes at very low concentrations. researchgate.net This is particularly important for the early detection of disease biomarkers and the monitoring of trace environmental pollutants. The rational design of these systems, considering factors like the interaction between the mediator and the enzyme, will be essential for creating robust and reliable biosensors. chemrxiv.org

Deeper Elucidation of Complex Mechanistic Pathways in Redox Biology and Environmental Chemistry

Phenazinium compounds are not only useful tools in biotechnology but are also analogues of naturally occurring redox-active molecules produced by bacteria, such as those from Pseudomonas species. nih.govnih.gov This dual role makes them valuable for studying fundamental electron transfer processes in both biological and environmental systems.

In redox biology, future research will use phenazinium salts as probes to understand complex cellular processes. For example, phenazine redox cycling can induce the production of reactive oxygen species (ROS), providing a tool to study oxidative stress and its role in disease. nih.govresearchgate.net It has also been shown that phenazine redox cycling can support the anaerobic survival of bacteria like P. aeruginosa by facilitating ATP generation, a mechanism with implications for understanding bacterial persistence and biofilm formation. nih.gov Further studies are needed to identify the specific intracellular enzymes and pathways that interact with these artificial electron carriers, which can provide insights into cellular redox metabolism and its regulation. d-nb.infonih.gov

In environmental chemistry, phenazines act as electron shuttles, facilitating the transfer of electrons to insoluble acceptors like iron(III) minerals. nih.gov This process is crucial for the biogeochemical cycling of elements and the degradation of pollutants. Future research will focus on using compounds like this compound to model and understand these environmental redox reactions. researchgate.net Elucidating the kinetics and thermodynamics of electron transfer between phenazinium compounds and various environmental oxidants and reductants will help in developing strategies for bioremediation and in understanding the fate of contaminants in natural systems. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.